molecular formula C6H11ClF3N B1403466 (R)-3-(Trifluoromethyl)piperidine hydrochloride CAS No. 1419075-99-2

(R)-3-(Trifluoromethyl)piperidine hydrochloride

Cat. No. B1403466
M. Wt: 189.6 g/mol
InChI Key: HMFJYLYZLJHSIF-NUBCRITNSA-N
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Description

Piperidine is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes . It is an organic compound classified under the family of heterocyclic amines . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process .


Molecular Structure Analysis

Piperidine’s structural configuration is a six-membered ring with five carbon atoms and one nitrogen atom, often symbolized as (CH2)5NH . The trifluoromethyl group is a CF3 group attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . The trifluoromethyl group can undergo radical trifluoromethylation .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Antimalarial Applications

  • Mefloquine Hydrochloride : This compound, structurally related to (R)-3-(Trifluoromethyl)piperidine hydrochloride, has been developed as an antimalarial treatment. Mefloquine hydrochloride, a quinoline-containing amino alcohol antimalarial, demonstrates effectiveness against multi-drug-resistant malaria (Karle & Karle, 1991).

Anti-Tuberculosis Activity

  • Mefloquine Derivatives : Derivatives of Mefloquine, which include structural elements similar to (R)-3-(Trifluoromethyl)piperidine hydrochloride, exhibit significant anti-tubercular activities. These derivatives have shown inhibitory effects against M. tuberculosis in vitro assays (Wardell et al., 2011).

Synthesis of Fluorinated and Non-Fluorinated Derivatives

  • Synthesis of Fluorinated Piperidines : The synthesis of fluorinated derivatives, including those of α-(trifluoromethyl)pipecolic acid, has been achieved. These methodologies are crucial in the preparation of compounds with potential pharmaceutical applications (Fustero et al., 2012).

Chemical Synthesis and Structure Analysis

  • Synthesis of Highly Substituted Trifluoromethyl Sulfuranes : Research has been conducted on the synthesis of sulfur(VI) compounds, including those with piperidine structures. These studies contribute to the understanding of complex chemical reactions and molecular structures (Gupta & Shreeve, 1987).

Synthesis of Chiral Piperidines

  • Stereoselective Synthesis : The creation of chiral, 3-substituted 2-(trifluoromethyl)piperidines through ring expansion has been achieved. These processes are key in developing compounds with specific stereoselective properties (Rioton et al., 2015).

Neuropharmacology

  • Neuroleptic Drug Research : Piperidine derivatives have been investigated for their potential as neuroleptic drugs, offering insights into their pharmacological profiles and potential therapeutic applications (Janssen et al., 1970).

Safety And Hazards

As with many chemical compounds, handling Piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage .

Future Directions

The trifluoromethyl group is becoming increasingly important in pharmaceuticals, agrochemicals, and materials, indicating a promising future direction for compounds like "®-3-(Trifluoromethyl)piperidine hydrochloride" .

properties

IUPAC Name

(3R)-3-(trifluoromethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFJYLYZLJHSIF-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Trifluoromethyl)piperidine hydrochloride

CAS RN

1419075-99-2
Record name Piperidine, 3-(trifluoromethyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419075-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(trifluoromethyl)piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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